Serotonin Release Inactivation: Direct Synaptosomal Comparison of α,α-Dimethyl vs. α-Methyl (MDA/MDMA) Analogs
In a direct head-to-head study, Nichols et al. evaluated the α,α-dimethyl derivatives of MDA and MDMA alongside the parent α-methyl compounds for [³H]serotonin release from rat whole-brain synaptosomes. MDA and MDMA enantiomers were all potent releasers at 1 µM and 10 µM bath concentrations, while the corresponding α,α-dimethyl compounds—including 2-(1,3-benzodioxol-5-yl)propan-2-amine (MDPH)—produced no significant release even at the highest tested concentration of 10 µM [1]. This establishes a categorical functional difference: the α,α-dimethyl motif abolishes serotonin releasing activity.
| Evidence Dimension | [³H]Serotonin release from rat whole-brain synaptosomes |
|---|---|
| Target Compound Data | No significant release at 0.1, 1, or 10 µM (α,α-dimethyl-MDA and α,α-dimethyl-MDMA) |
| Comparator Or Baseline | MDA: potent release at 1 µM and 10 µM; MDMA: potent release at 1 µM and 10 µM (enantiomers tested) |
| Quantified Difference | Target compound inactive at all concentrations; comparators active at ≥1 µM |
| Conditions | Rat whole-brain synaptosomes, [³H]serotonin preload, bath concentrations 0.1–10 µM, 1982 J. Med. Chem. study |
Why This Matters
This functional silence at the serotonin transporter is the single most consequential differentiation for assay design: any protocol requiring serotonergic activity will produce false negatives if MDA or MDMA is substituted for this compound.
- [1] Nichols DE, et al. Effects of certain hallucinogenic amphetamine analogues on the release of [³H]serotonin from rat brain synaptosomes. J Med Chem. 1982;25(5):530–535. PMID: 7086839. View Source
